Azido-PEG4-CH2CO2-NHS
Overview
Description
Azido-PEG4-CH2CO2-NHS is a polyethylene glycol derivative containing an azide group and an N-hydroxysuccinimide ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]non-4-yne, and dibenzocyclooctyne via click chemistry to yield a stable triazole linkage. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mechanism of Action
Target of Action
Azido-PEG4-CH2CO2-NHS primarily targets primary amine groups . These groups are commonly found in the side chains of lysine residues or aminosilane-coated surfaces .
Mode of Action
This compound modifies primary amine groups by adding an azido group via a stable amide bond . The azide group can then react with terminal alkynes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), strained cyclooctynes (e.g., DBCO or BCN compounds) via copper-free click reaction, or with phosphine-labeled molecules by a mechanism known as Staudinger chemistry .
Biochemical Pathways
The azide group of this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is part of the broader field of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
Pharmacokinetics
This compound is a PEG derivative, meaning it contains a polyethylene glycol (PEG) spacer . This hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability .
Result of Action
The result of the action of this compound is the efficient and specific conjugation of derivatized molecules in biological samples . This can be used for various purposes, such as labeling proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is more stable in aqueous solutions compared to non-aqueous ones due to its hydrophilic PEG spacer . Furthermore, the compound should be stored at -20°C for optimal stability .
Biochemical Analysis
Biochemical Properties
The azide group of Azido-PEG4-CH2CO2-NHS can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
It is known that the compound can be used to modify primary amine groups, such as those found on proteins, which could potentially influence cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level through its azide group and NHS ester. The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG4-CH2CO2-NHS is synthesized through a multi-step process. The synthesis begins with the preparation of polyethylene glycol with a terminal azide group. This is achieved by reacting polyethylene glycol with sodium azide in the presence of a suitable solvent. The resulting azido-terminated polyethylene glycol is then reacted with succinic anhydride to introduce a carboxyl group. Finally, the carboxyl group is activated by reacting with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-CH2CO2-NHS undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with terminal alkynes, bicyclo[6.1.0]non-4-yne, and dibenzocyclooctyne to form stable triazole linkages.
Amide Bond Formation: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions. Strain-promoted azide-alkyne cycloaddition reactions can be performed without a catalyst.
Amide Bond Formation: The reaction with primary amines is typically carried out in aqueous or organic solvents at room temperature.
Major Products Formed
Triazole Linkages: Formed from click chemistry reactions.
Amide Bonds: Formed from reactions with primary amines.
Scientific Research Applications
Azido-PEG4-CH2CO2-NHS has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of drug delivery systems and diagnostic tools.
Industry: Applied in the production of functionalized materials and polymers
Comparison with Similar Compounds
Similar Compounds
Azido-PEG-NHS Ester: Contains an azide group and an N-hydroxysuccinimide ester but with different polyethylene glycol chain lengths.
Azido-PEG4-NHS Ester: Similar structure but may have different solubility and reactivity properties
Uniqueness
Azido-PEG4-CH2CO2-NHS is unique due to its specific polyethylene glycol chain length and the presence of both azide and N-hydroxysuccinimide ester groups. This combination provides enhanced solubility in aqueous media and versatile reactivity for bioconjugation and click chemistry applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O8/c15-17-16-3-4-22-5-6-23-7-8-24-9-10-25-11-14(21)26-18-12(19)1-2-13(18)20/h1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXUNGLWTNJERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601119214 | |
Record name | Acetic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807534-82-2 | |
Record name | Acetic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807534-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601119214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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